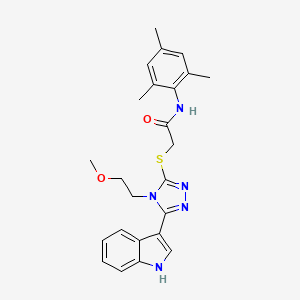

2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide

Description

BenchChem offers high-quality 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N5O2S/c1-15-11-16(2)22(17(3)12-15)26-21(30)14-32-24-28-27-23(29(24)9-10-31-4)19-13-25-20-8-6-5-7-18(19)20/h5-8,11-13,25H,9-10,14H2,1-4H3,(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTRYEUYSTIGDHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(N2CCOC)C3=CNC4=CC=CC=C43)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide is a complex organic molecule that integrates multiple bioactive moieties, specifically an indole and a triazole. Its unique structural features suggest potential applications in medicinal chemistry, particularly in oncology and infectious diseases.

Structural Characteristics

This compound is characterized by:

- Indole Moiety : Known for its role in various biological activities, including interactions with serotonin receptors.

- Triazole Ring : Recognized for its ability to inhibit various enzymes, particularly cytochrome P450, which is crucial in drug metabolism.

- Thioether Linkage : This feature enhances the compound's stability and bioactivity.

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. The indole and triazole rings may bind to these targets, modulating their activity and triggering biochemical pathways leading to the observed biological effects.

Biological Activity

Research indicates that compounds with similar structures exhibit significant biological activities. The following sections summarize the findings related to the biological activity of 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide.

Anticancer Activity

Several studies have evaluated the anticancer potential of compounds related to this structure. For instance:

- A series of N-substituted indole derivatives demonstrated effective antiproliferative activities against various cancer cell lines such as HeLa and MCF-7. One potent analog showed an IC50 value of 0.34 μM against MCF-7 cells, indicating strong anticancer properties .

Antimicrobial Activity

The compound's triazole moiety suggests potential antimicrobial properties. In vitro studies have shown:

- Compounds with similar triazole structures exhibited activity against ESKAPE pathogens, which are known for their antibiotic resistance. These compounds demonstrated variable potency patterns against different bacterial strains .

Data Summary

| Activity Type | Cell Line/Pathogen | IC50 Value | Reference |

|---|---|---|---|

| Anticancer | HeLa | 0.52 μM | |

| Anticancer | MCF-7 | 0.34 μM | |

| Antimicrobial | ESKAPE Pathogens | Variable |

Study 1: Synthesis and Evaluation

In a study focused on synthesizing derivatives based on the indole and triazole framework, several compounds were evaluated for their biological activities. Among them, one derivative exhibited significant cytotoxicity against multiple cancer cell lines and was identified as a potential lead compound for further development .

Study 2: Structure-Activity Relationship (SAR)

A series of analogs were synthesized to explore the structure-activity relationship of the triazole-containing compounds. Variations in the phenyl substitution pattern significantly influenced bioactivity, suggesting that specific modifications could enhance therapeutic efficacy .

Q & A

Q. What are the established synthetic routes for 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide?

The synthesis typically involves multi-step reactions starting with functionalized 1,2,4-triazole precursors. A common approach includes:

- Step 1 : Alkylation or arylation of 1,2,4-triazole derivatives using reagents like 2-methoxyethyl halides to introduce the 4-substituent .

- Step 2 : Thioacetylation at the 3-position of the triazole core using thioacetic acid derivatives, followed by coupling with N-mesitylacetamide via nucleophilic substitution .

- Characterization : Confirmed via ¹H/¹³C NMR, IR spectroscopy, and LC-MS to verify regioselectivity and purity .

Q. How is the structural confirmation of this compound and its intermediates performed?

Structural validation employs:

- Elemental analysis to confirm empirical formulas .

- IR spectroscopy to identify functional groups (e.g., C=O, N-H stretches in acetamide) .

- ¹H/¹³C NMR to resolve substituent positions (e.g., indole protons, methoxyethyl groups) .

- Chromatographic methods (HPLC/TLC) to ensure intermediate purity before proceeding to subsequent steps .

Advanced Research Questions

Q. How can synthesis protocols be optimized to improve yield and purity?

Key variables include:

- Reaction time and temperature : Extended reflux durations (e.g., 8–12 hours) improve triazole cyclization efficiency .

- Catalysts : Use of Lewis acids (e.g., ZnCl₂) to accelerate thioether bond formation .

- Purification : Gradient column chromatography with ethyl acetate/hexane mixtures reduces byproduct contamination .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

Q. How can researchers resolve contradictions in pharmacological data arising from structural analogs with varying substituents?

- Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., methoxyethyl vs. phenyl groups) and compare bioactivity profiles .

- In vitro assays : Test analogs against standardized cell lines or enzyme targets to isolate substituent-specific effects .

- Statistical modeling : Use multivariate analysis to correlate substituent electronic properties (e.g., Hammett constants) with activity trends .

Q. What in silico methods are applicable for predicting the biological activity of this compound?

- PASS (Prediction of Activity Spectra for Substances) : Predicts antimicrobial or anticancer potential based on structural similarity to known active compounds .

- Molecular docking : Evaluates binding affinity to target proteins (e.g., fungal CYP51 for antifungal activity) using software like AutoDock Vina .

- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) to prioritize analogs .

Q. How should experimental designs be structured to evaluate antimicrobial or antifungal activity?

- Assay selection : Use broth microdilution (CLSI guidelines) for MIC determination against Gram-positive/negative bacteria and Candida spp. .

- Controls : Include reference drugs (e.g., fluconazole, ciprofloxacin) and solvent-only controls to validate results .

- Synergy studies : Combine with sub-therapeutic doses of existing antimicrobials to identify potentiation effects .

Q. What are the methodological challenges in synthesizing and characterizing metal complexes of this compound?

- Salt formation : React with metal sulfates (e.g., Cu²⁺, Zn²⁺) in aqueous NaOH to form chelates, requiring strict pH control to avoid hydrolysis .

- Characterization : Use UV-Vis spectroscopy for d-d transition analysis and thermogravimetry (TGA) to assess hydration states .

- Bioavailability : Solubility of metal complexes may differ from the parent compound, necessitating comparative dissolution studies .

Methodological Considerations

Q. How can researchers modify the compound’s physicochemical properties through derivatization?

- Salt formation : Sodium/potassium salts improve aqueous solubility for in vivo studies .

- Esterification : Replace the acetamide group with ester moieties to enhance membrane permeability .

- Metal chelation : Introduce transition metals (e.g., Fe²⁺) to alter redox activity and target specificity .

Q. What analytical techniques are critical for assessing stability under varying storage conditions?

- Accelerated stability studies : Expose samples to 40°C/75% RH for 6 months and monitor degradation via HPLC .

- Photostability : Use UV chambers to assess light-induced decomposition, particularly for thioether bonds .

- Mass spectrometry : Identify degradation products (e.g., oxidized triazole rings) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.